3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 617698-16-5
VCID: VC16146960
InChI: InChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17-
SMILES:
Molecular Formula: C21H17BrN2O2S2
Molecular Weight: 473.4 g/mol

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

CAS No.: 617698-16-5

Cat. No.: VC16146960

Molecular Formula: C21H17BrN2O2S2

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one - 617698-16-5

Specification

CAS No. 617698-16-5
Molecular Formula C21H17BrN2O2S2
Molecular Weight 473.4 g/mol
IUPAC Name (5Z)-3-benzyl-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17-
Standard InChI Key DJUNLIWXBXEPGD-ZCXUNETKSA-N
Isomeric SMILES CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O
Canonical SMILES CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Introduction

3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antitumor and anti-inflammatory properties. The compound features a benzyl group, a brominated indoline moiety, and a thioxothiazolidinone structure, making it of interest in medicinal chemistry and pharmaceutical research.

Structural Information

  • Molecular Formula: C21H17BrN2O2S2

  • SMILES: CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

  • InChIKey: DJUNLIWXBXEPGD-ZCXUNETKSA-N

  • CAS Number: 617698-16-5

PropertyValue
Molecular FormulaC21H17BrN2O2S2
Molecular WeightApproximately 473.40 g/mol
CAS Number617698-16-5

Synthesis and Chemical Reactions

The synthesis of 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step reactions. Key methods include the formation of the indoline moiety and the thioxothiazolidinone ring. The compound participates in various chemical reactions due to its functional groups, such as the bromo substituent and the thioxo group, which can undergo nucleophilic substitution and addition reactions, respectively.

Biological Activities and Applications

Thiazolidinones, including this compound, are studied for their potential biological activities, such as antitumor and anti-inflammatory effects. The mechanism of action is primarily linked to interactions with biological targets, although detailed mechanisms are still under investigation. Research focuses on elucidating specific targets within cancer cells and other disease models.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of synthesized compounds. These methods provide crucial information about the compound's structure and help in understanding its potential interactions with biological targets.

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